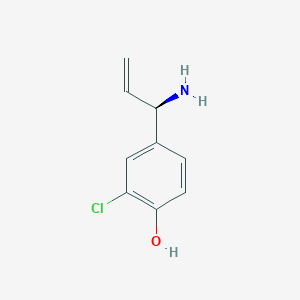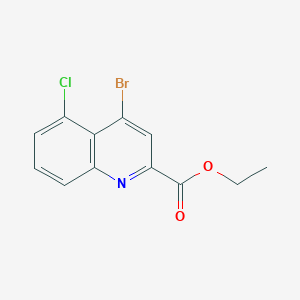![molecular formula C9H18N2O B12970466 (R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol is a chiral compound with a complex bicyclic structure It is characterized by the presence of a pyrrolo[1,2-a]pyrazine ring system fused with an octahydro structure, and an ethanol group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol typically involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Ring System: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine and a diketone.
Hydrogenation: The resulting pyrrolo[1,2-a]pyrazine is subjected to hydrogenation to obtain the octahydro derivative.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and chiral resolution using advanced techniques are commonly employed.
化学反応の分析
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol group can form hydrogen bonds, while the pyrrolo[1,2-a]pyrazine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activity.
1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol: A similar compound with a methanol group instead of ethanol.
1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)propane-1-ol: A similar compound with a propanol group.
Uniqueness
®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of the ethanol group, which can influence its interaction with biological targets and its overall chemical reactivity.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(1R)-1-[(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]ethanol |
InChI |
InChI=1S/C9H18N2O/c1-7(12)9-6-11-4-2-3-8(11)5-10-9/h7-10,12H,2-6H2,1H3/t7-,8+,9-/m1/s1 |
InChIキー |
KLFQSTATLFRDOG-HRDYMLBCSA-N |
異性体SMILES |
C[C@H]([C@H]1CN2CCC[C@H]2CN1)O |
正規SMILES |
CC(C1CN2CCCC2CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)

